molecular formula C18H23NO2 B7706497 Ethyl 4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate CAS No. 127025-64-3

Ethyl 4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate

Cat. No. B7706497
M. Wt: 285.4 g/mol
InChI Key: QJTPPVJCWRKSQL-UHFFFAOYSA-N
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Patent
US08501722B2

Procedure details

Concentrated H2SO4 (4.59 ml) was added dropwise to ethyl 2-(1-benzylcyclohexyl)-2-cyanoacetate (2.46 g, 8.62 mmol) at 0° C. The mixture was stirred at room temperature for 7 h. Ice water was added to the mixture resulting in a precipitate. The precipitate was taken up in Et2O and washed with 28% NH3 solution. The organics were washed with water, dried over Na2SO4, filtered, and concentrated to an orange oil.
Name
Quantity
4.59 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(1-benzylcyclohexyl)-2-cyanoacetate
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH2:6]([C:13]1([CH:19]([C:25]#[N:26])[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[NH2:26][C:25]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:13]2([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:19]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21]

Inputs

Step One
Name
Quantity
4.59 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
ethyl 2-(1-benzylcyclohexyl)-2-cyanoacetate
Quantity
2.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1(CCCCC1)C(C(=O)OCC)C#N
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a precipitate
WASH
Type
WASH
Details
washed with 28% NH3 solution
WASH
Type
WASH
Details
The organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
NC1=C(C2(CC3=CC=CC=C13)CCCCC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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